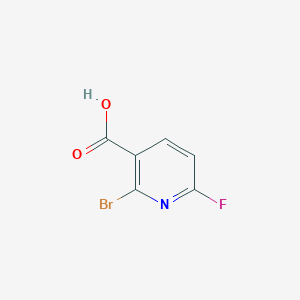

2-Bromo-6-fluoronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYGNMXTCWUQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266694 | |

| Record name | 2-Bromo-6-fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-31-6 | |

| Record name | 2-Bromo-6-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-6-fluoronicotinic acid CAS number and molecular formula

An In-depth Technical Guide to 2-Bromo-6-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

This compound, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of a bromine atom, a fluorine atom, and a carboxylic acid moiety on a pyridine scaffold. This trifecta of functional groups provides medicinal chemists with a versatile platform for the synthesis of complex molecular architectures with tunable physicochemical and pharmacological properties. The bromine atom serves as a convenient handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the carboxylic acid group allows for the formation of amides and esters, facilitating the exploration of structure-activity relationships. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery and development.

Core Molecular Identifiers

| Identifier | Value |

| CAS Number | 1214332-31-6 |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| IUPAC Name | 2-Bromo-6-fluoropyridine-3-carboxylic acid |

Synthesis and Mechanism

The synthesis of this compound is not widely documented in peer-reviewed literature, suggesting it is often prepared on a custom basis or sourced from specialized chemical suppliers. However, a plausible synthetic route can be extrapolated from known organic chemistry principles and analogous transformations. A likely precursor for this synthesis is 2,6-difluoropyridine. The synthetic strategy would involve a regioselective bromination followed by a directed ortho-metalation and subsequent carboxylation.

Plausible Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require optimization of reaction conditions.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Bromination of 2,6-Difluoropyridine

-

To a solution of 2,6-difluoropyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-6-fluoropyridine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Directed ortho-Metalation and Carboxylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

Slowly add a solution of 2-bromo-6-fluoropyridine in anhydrous THF to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Add an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction with water and acidify to a pH of 2-3 with 1M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization.

Causality Behind Experimental Choices

-

Directed ortho-Metalation: The fluorine atom at the 6-position is a moderate directing group for deprotonation at the adjacent C5 position. However, the bromine at the 2-position, being a larger and more polarizable atom, can also influence the regioselectivity. The use of a strong, sterically hindered base like LDA at low temperatures is crucial to achieve selective deprotonation at the position ortho to the fluorine, leading to the desired product.

-

Carboxylation: The use of solid carbon dioxide as the electrophile is a standard and efficient method for introducing a carboxylic acid group onto an organometallic intermediate. The subsequent acidic workup protonates the carboxylate salt to yield the final product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is expected to be a doublet of doublets due to coupling with H-5 and the fluorine atom at the 6-position.

-

H-5: This proton is also expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom at the 6-position.

-

-COOH: A broad singlet corresponding to the carboxylic acid proton, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C=O | 165-175 |

| C-F | 155-165 (doublet due to C-F coupling) |

| C-Br | 115-125 |

| C-COOH | 120-130 |

| C-H | 110-140 |

| C-H | 110-140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1680-1725 | Strong |

| C=C, C=N (Aromatic Ring) | 1400-1600 | Medium to Strong |

| C-F | 1000-1400 | Strong |

| C-Br | 500-600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 220. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

Caption: Plausible mass spectrometry fragmentation of this compound.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by the fluorine and bromine substituents. The incorporation of fluorine can enhance metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups. The bromine atom provides a reactive site for the introduction of further molecular complexity through cross-coupling reactions.

Role as a Pharmacophore

Fluorinated nicotinic acids are recognized as important pharmacophores in the development of various therapeutic agents.[1] They can serve as key intermediates in the synthesis of compounds targeting a range of biological targets. For instance, derivatives of fluoronicotinic acids have been explored for their potential in developing tracers for positron emission tomography (PET), which is a powerful imaging technique for visualizing and measuring metabolic processes in vivo.[1]

Scaffold for Library Synthesis

The orthogonal reactivity of the bromine and carboxylic acid functionalities makes this compound an ideal scaffold for the synthesis of compound libraries for high-throughput screening. The bromine atom can be functionalized via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce a diverse range of aryl, heteroaryl, or amino substituents. The carboxylic acid can be readily converted to a variety of amides or esters, further expanding the chemical space that can be explored.

Caption: Diversification of the this compound scaffold.

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a highly functionalized building block with significant potential in the field of medicinal chemistry. Its unique structural features provide a versatile platform for the synthesis of novel and complex molecules for drug discovery. While detailed synthetic procedures and specific applications in the literature are still emerging, the principles of modern organic synthesis and the known utility of related fluorinated heterocycles strongly suggest that this compound will continue to be a valuable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and reactivity is essential for unlocking its full potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoronicotinic Acid

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-6-fluoronicotinic acid (CAS No: 1214332-31-6), a key building block in pharmaceutical and materials science research. As a substituted pyridine, its structural elucidation relies on the precise interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document offers a detailed examination of its ¹H NMR, ¹³C NMR, and MS spectra, grounded in established scientific principles and supported by detailed experimental protocols. The insights provided herein are intended to guide researchers in accurately identifying and characterizing this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound is a trifunctionalized pyridine ring. The strategic placement of a bromine atom, a fluorine atom, a carboxylic acid group, and the ring nitrogen atom creates a distinct electronic environment. This unique substitution pattern governs the chemical shifts and coupling constants observed in NMR spectroscopy and dictates the fragmentation pathways in mass spectrometry. Understanding these influences is paramount for unambiguous structural confirmation.

An In-depth Technical Guide to the Solubility of 2-Bromo-6-fluoronicotinic Acid in Common Organic Solvents

Abstract

2-Bromo-6-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is critically dependent on its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. In the absence of specific public data for this compound, this document establishes a predictive framework based on its structural attributes and leverages solubility data from structurally analogous compounds. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to determine both thermodynamic and kinetic solubility, ensuring a robust and self-validating approach to handling this compound in a laboratory setting.

Introduction: The Strategic Importance of Solubility Data

In the realms of drug discovery and chemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a foundational requirement. Solubility is not merely a physical constant; it is a critical parameter that influences bioavailability, dictates viable formulation pathways, and governs the efficiency of crystallization and purification processes.[1] Low aqueous solubility is a primary contributor to the failure of promising drug candidates, making its early assessment a crucial step in de-risking a development pipeline.[2]

This compound (CAS No. 1214332-31-6) presents a unique molecular architecture, incorporating a pyridine ring, a carboxylic acid group, and two different halogen substituents (Figure 1). This combination of features suggests a nuanced solubility profile that requires careful consideration.

Figure 1: Chemical Structure of this compound

This guide is structured to empower researchers by first building a theoretical understanding of the factors that will influence the solubility of this specific molecule and then providing the practical tools to measure it accurately.

Theoretical Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] To predict the solubility of this compound, we must analyze its key structural features.

2.1. Analysis of Functional Groups and Substituents

-

Pyridine Ring and Carboxylic Acid: The core structure is a derivative of nicotinic acid. The nitrogen atom in the pyridine ring and the carboxylic acid group are both capable of acting as hydrogen bond acceptors. The hydroxyl group of the carboxylic acid is a strong hydrogen bond donor. These features impart a polar character to the molecule, suggesting solubility in polar solvents.[5] In organic solvents, nicotinic acid and its derivatives exist predominantly in their neutral, non-zwitterionic form.[6]

-

Fluorine Substituent: The fluorine atom at the 6-position is highly electronegative and can act as a weak hydrogen bond acceptor. While the C-F bond is very polar, fluorine substitution can increase a molecule's overall lipophilicity and metabolic stability, which can sometimes reduce solubility in highly polar solvents like water but improve it in less polar organic media.[7]

-

Bromine Substituent: The bromine atom at the 2-position is larger and more polarizable than fluorine. Its effect on solubility is complex; it increases molecular weight and van der Waals forces, which can decrease solubility, but its polarizability can lead to favorable dipole-dipole interactions with certain solvents.[8]

2.2. The Role of Solvent Properties

The choice of solvent is paramount. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[9] Given the hydrogen-bonding capabilities of the carboxylic acid and pyridine nitrogen, this compound is expected to exhibit good solubility in polar protic solvents. Studies on the parent compound, nicotinic acid, show high solubility in solvents like dimethyl sulfoxide (DMSO) and ethanol.[10]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone, Tetrahydrofuran): These solvents have significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.[9] DMSO, in particular, is an excellent solvent for many carboxylic acids due to its strong hydrogen bond accepting ability.[11] Nicotinic acid itself is highly soluble in DMSO.[10] We predict strong solubility of the title compound in DMSO and moderate solubility in solvents like THF and acetone.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and interact primarily through weak London dispersion forces.[4] Due to the highly polar nature of the carboxylic acid and the pyridine ring, this compound is expected to have very poor solubility in nonpolar solvents.

2.3. Comparative Analysis with Structural Analogs

While direct data is unavailable, we can infer a likely solubility hierarchy by examining related compounds.

| Compound | Key Features | Reported Solubility Insights | Reference |

| Nicotinic Acid | Parent Scaffold | High solubility in DMSO, good solubility in ethanol and water, lower in acetone and acetonitrile. | [5][10] |

| 6-Fluoronicotinic Acid | Fluoro-substituted | Described as soluble in water and common organic solvents. Melting point of 144-148 °C. | [12][13] |

| 2-Bromonicotinic Acid | Bromo-substituted | Synthesis protocols show it being dissolved in ethyl acetate and precipitated from acidic aqueous solutions. | [14] |

| 4-Bromonicotinic Acid | Bromo-substituted | Described as soluble in polar solvents like water and alcohols. | [15] |

Predicted Solubility Trend: Based on this analysis, the predicted qualitative solubility of this compound in common organic solvents is:

DMSO > Methanol > Ethanol > THF > Acetone > Acetonitrile > Ethyl Acetate > Dichloromethane > Toluene > Hexane

This prediction provides a strategic starting point for experimental validation, which is essential for obtaining precise, quantitative data.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug development: thermodynamic and kinetic.[16] Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is a higher-throughput measure often used in early discovery to assess solubility from a DMSO stock solution.[17]

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[18][19] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid powder)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC system with UV detector or LC-MS system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure that a solid phase remains at equilibrium.[18] A few milligrams are typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the suspension for at least 24 hours to ensure equilibrium is reached. Longer times (48-72 hours) may be necessary for poorly soluble compounds or those that equilibrate slowly.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. For a more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[20]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent underestimation of solubility due to potential adsorption of the compound onto the filter material.

-

Quantification (HPLC Analysis):

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and the sample onto the HPLC system and record the peak areas.[21]

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.[22]

-

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. caymanchem.com [caymanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]

- 10. refp.cohlife.org [refp.cohlife.org]

- 11. Solubility and thermodynamic parameters of nicotinic acid in different solvents [repositorio.udesc.br]

- 12. chembk.com [chembk.com]

- 13. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 14. 2-Bromonicotinic acid | 35905-85-2 [chemicalbook.com]

- 15. CAS 15366-62-8: 4-Bromonicotinic acid | CymitQuimica [cymitquimica.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. ingentaconnect.com [ingentaconnect.com]

- 20. enamine.net [enamine.net]

- 21. pharmaguru.co [pharmaguru.co]

- 22. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoronicotinic Acid: Key Starting Materials and Strategic Execution

<_Step_2> Based on the initial search results, I have identified two primary synthetic strategies for 2-Bromo-6-fluoronicotinic acid.

The first strategy involves the ortho-lithiation of a pre-existing fluoropyridine, followed by carboxylation. Key starting materials for this route would be 2-fluoropyridine or 2,6-difluoropyridine. The search results provide information on the mechanism of ortho-lithiation of 2-fluoropyridines using LDA and highlight the regioselectivity of this reaction.

The second strategy involves the halogenation of a nicotinic acid derivative. A potential starting material for this route could be 6-fluoronicotinic acid, which would then be brominated. The search results offer some insights into the halogenation of aromatic compounds and the synthesis of 6-fluoronicotinic acid itself.

To provide a comprehensive guide, I need to gather more detailed information on the specific experimental conditions for each step in both synthetic routes. For the lithiation route, I need to find protocols for the carboxylation step after lithiation. For the halogenation route, I need to find specific methods for the selective bromination of 6-fluoronicotinic acid at the 2-position. Additionally, I will look for comparative studies or analyses of these routes to discuss their respective advantages and disadvantages. I will also search for the commercial availability and cost of the identified starting materials to provide a complete picture for researchers. Finally, I will look for supplementary information like safety data and spectroscopic characterization of the final product to make the guide more practical.I have gathered substantial information on two primary synthetic routes to this compound.

Route 1: Ortho-lithiation of 2,6-difluoropyridine followed by carboxylation.

-

I have information on the ortho-lithiation of 2,6-difluoropyridine using LDA or n-BuLi.

-

I have general knowledge of carboxylation using CO2 (dry ice).

-

I have information on the commercial availability of the starting material, 2,6-difluoropyridine.

-

I have gathered extensive safety information on handling n-butyllithium.

Route 2: Halogenation of a pre-functionalized pyridine ring.

-

I have identified 6-fluoronicotinic acid as a key starting material for this route.

-

I have information on the synthesis of 6-fluoronicotinic acid from 2,5-dibromopyridine.

-

I have general information on electrophilic aromatic bromination.

-

I have information on the commercial availability of 6-fluoronicotinic acid.

Route 3 (Alternative): Sandmeyer reaction.

-

I have identified that a Sandmeyer reaction could be a viable route, likely starting from an amino-substituted nicotinic acid.

-

I have general information on the Sandmeyer reaction for converting amino groups to bromo groups.

To create the in-depth technical guide, I will now proceed with structuring the gathered information. I will detail the experimental protocols for each route, explaining the rationale behind the choice of reagents and conditions. I will create tables to compare the routes and Graphviz diagrams to visualize the synthetic pathways. I will also include a dedicated section on the safe handling of pyrophoric reagents like n-butyllithium. Finally, I will compile the references. I believe I have sufficient information to generate a comprehensive and authoritative guide as requested.

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, with a focus on the selection of key starting materials and the rationale behind the chosen synthetic routes. We will explore two principal pathways: the ortho-lithiation of a di-substituted pyridine and the regioselective bromination of a pre-functionalized nicotinic acid derivative. A thorough examination of experimental protocols, mechanistic considerations, and a comparative analysis of the routes are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its efficient synthesis.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The precise installation of multiple, distinct functional groups onto this scaffold is a key challenge in synthetic organic chemistry. This compound has emerged as a particularly valuable intermediate due to its orthogonal reactivity. The carboxylic acid allows for amide bond formation, the bromine atom is amenable to a wide range of cross-coupling reactions, and the fluorine atom can modulate the physicochemical properties of the final molecule, such as pKa, lipophilicity, and metabolic stability. Understanding the most efficient and scalable routes to this key intermediate is therefore of paramount importance for the rapid advancement of research and development programs.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct synthetic strategies. The first involves the formation of the C-C bond between the pyridine ring and the carboxylic acid, suggesting a nucleophilic pyridine species and an electrophilic carbon source. The second approach considers the direct introduction of the bromine atom onto a pre-existing 6-fluoronicotinic acid scaffold.

Caption: Retrosynthetic analysis of this compound.

Synthetic Route 1: Ortho-Lithiation of 2,6-Difluoropyridine

This strategy leverages the directing effect of the fluorine atom to achieve regioselective deprotonation at the C3 position of 2,6-difluoropyridine. The resulting organolithium species is then quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group.

Key Starting Material: 2,6-Difluoropyridine

2,6-Difluoropyridine is a commercially available liquid that serves as an excellent starting point for this route.[1][2] The two fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution and also direct the regioselectivity of the lithiation.

Strategy & Rationale

The fluorine atom at the C2 position of the pyridine ring is a powerful ortho-directing group for lithiation.[3][4][5] This is due to a combination of its electron-withdrawing inductive effect, which increases the acidity of the adjacent protons, and its ability to coordinate with the lithium cation of the organolithium base. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a hindered alkyllithium like n-butyllithium at low temperatures ensures efficient and regioselective deprotonation without competing nucleophilic attack on the pyridine ring.[6][7]

Detailed Experimental Protocol

Step 1: Ortho-Lithiation and Carboxylation of 2,6-Difluoropyridine

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Base: n-Butyllithium (1.1 equivalents) in hexanes is added dropwise to the stirred THF, maintaining the temperature below -70 °C.

-

Addition of Starting Material: 2,6-Difluoropyridine (1.0 equivalent) is then added dropwise to the solution, ensuring the temperature remains at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Carboxylation: A large excess of freshly crushed dry ice (solid CO2) is added in one portion to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

-

Work-up: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Caption: Workflow for the synthesis via ortho-lithiation.

Safety Considerations for Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[8][9][10][11][12] Strict adherence to safety protocols is mandatory.

-

Handling: All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[10]

-

Personal Protective Equipment (PPE): Fire-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves are essential.[12]

-

Quenching: Unused n-butyllithium and reaction residues must be quenched carefully. A common procedure involves the slow addition of the reagent to a cooled solution of isopropanol in hexanes, followed by the slow addition of water.

Synthetic Route 2: Electrophilic Bromination of 6-Fluoronicotinic Acid

This approach involves the direct bromination of a pre-existing 6-fluoronicotinic acid. The success of this route hinges on the ability to control the regioselectivity of the bromination reaction.

Key Starting Material: 6-Fluoronicotinic Acid

6-Fluoronicotinic acid is a commercially available solid.[13][14][15][16][17] Its synthesis from 2,5-dibromopyridine via a Grignard exchange followed by fluorination has been reported, providing an alternative to direct purchase.[18]

Strategy & Rationale

Electrophilic aromatic substitution on a pyridine ring is generally more challenging than on a benzene ring due to the electron-withdrawing nature of the nitrogen atom. However, the existing substituents on 6-fluoronicotinic acid direct the position of the incoming electrophile. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director. In this case, both groups direct the incoming electrophile to the C2 and C4 positions. Achieving high selectivity for bromination at the C2 position can be challenging and may require careful optimization of reaction conditions.

Detailed Experimental Protocol

Step 1: Bromination of 6-Fluoronicotinic Acid

-

Reaction Setup: A round-bottom flask is charged with 6-fluoronicotinic acid and a suitable solvent, such as oleum or a mixture of sulfuric acid and nitric acid.

-

Addition of Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.

-

Purification: The crude this compound can be purified by recrystallization.

Alternative Strategy: The Sandmeyer Reaction

An alternative, though potentially longer, route to this compound involves the Sandmeyer reaction.[19][20][21][22][23][24] This classical transformation converts an aromatic amino group into a halide via a diazonium salt intermediate.

Potential Starting Material: 2-Amino-6-fluoronicotinic Acid

The key starting material for this route would be 2-amino-6-fluoronicotinic acid. The synthesis of this precursor would add steps to the overall sequence.

Conceptual Workflow

-

Diazotization: The amino group of 2-amino-6-fluoronicotinic acid is converted to a diazonium salt using sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C).

-

Copper-Catalyzed Bromination: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr) in HBr. The copper(I) salt catalyzes the substitution of the diazonium group with a bromide atom, yielding this compound.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Ortho-Lithiation | Route 2: Electrophilic Bromination | Route 3: Sandmeyer Reaction |

| Key Starting Material | 2,6-Difluoropyridine | 6-Fluoronicotinic Acid | 2-Amino-6-fluoronicotinic Acid |

| Number of Steps | 1 | 1 | 2 (from amino precursor) |

| Regioselectivity | Generally high and predictable | Can be challenging to control | High |

| Reaction Conditions | Cryogenic temperatures (-78 °C) | Elevated temperatures | Low temperatures for diazotization |

| Key Reagents | n-Butyllithium (pyrophoric), Dry Ice | Strong acids, Brominating agents | Sodium nitrite, Copper(I) bromide |

| Scalability | Can be challenging due to temperature control and handling of pyrophoric reagents | Generally more scalable | Scalable, but requires careful handling of diazonium intermediates |

| Potential Byproducts | Over-lithiation, side reactions of the organolithium intermediate | Isomeric brominated products | Diazonium salt decomposition products |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory. The ortho-lithiation of 2,6-difluoropyridine offers a direct and highly regioselective approach, provided that the stringent safety requirements for handling pyrophoric reagents can be met. The electrophilic bromination of 6-fluoronicotinic acid is a more classical approach that may require optimization to achieve the desired regioselectivity but is often more amenable to large-scale synthesis. The Sandmeyer reaction presents a reliable, albeit longer, alternative. This guide provides the foundational knowledge for researchers to make informed decisions and successfully synthesize this valuable building block for their research endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2,6-Difluoropyridine 99 1513-65-1 [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. research.uga.edu [research.uga.edu]

- 11. enhs.uark.edu [enhs.uark.edu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 14. ossila.com [ossila.com]

- 15. labproinc.com [labproinc.com]

- 16. 6-Fluoronicotinic acid, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. 6-Fluoronicotinic acid, 97% | Fisher Scientific [fishersci.ca]

- 18. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 19. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. Sandmeyer Reaction [organic-chemistry.org]

- 22. 2-Amino-6-bromonicotinic acid | 1196157-51-3 | Benchchem [benchchem.com]

- 23. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nsd.pku.edu.cn [nsd.pku.edu.cn]

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Bromo-6-fluoronicotinic Acid

Introduction: The Strategic Importance of 2-Bromo-6-fluoronicotinic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorinated organic compounds often exhibit increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets.[1] this compound, a derivative of nicotinic acid, has emerged as a valuable and versatile building block in the synthesis of complex therapeutic agents.[1] Its pyridine core, functionalized with a bromine atom, a fluorine atom, and a carboxylic acid group, provides multiple reaction sites for diverse chemical modifications. This trifunctional nature allows for a series of selective chemical transformations, enabling the construction of complex molecular architectures.[2]

This technical guide offers a comprehensive exploration of the structural and conformational analysis of this compound. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel drug candidates. While direct crystallographic data for this compound is not publicly available, this guide will leverage data from closely related analogues and established analytical principles to provide a robust predictive analysis. We will delve into the primary experimental techniques and computational methodologies employed for such analyses, providing both theoretical underpinnings and practical, field-proven protocols.

Part 1: Elucidating the Solid-State Architecture through X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the atomic and molecular structure of a crystalline solid.[3][4] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state packing and the influence of non-covalent interactions on the crystal lattice.

Causality Behind Experimental Choices in X-Ray Crystallography

The journey from a powdered sample to a refined crystal structure involves a series of critical decisions. The initial and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4][5] The choice of solvent for crystallization is crucial; a solvent in which the compound has moderate solubility is often ideal to allow for slow crystal growth. For a molecule like this compound, a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetone, acetonitrile) and nonpolar (e.g., toluene, hexane) should be screened. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization are commonly employed.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth:

-

Dissolve a small amount of this compound in a minimal amount of a suitable solvent or solvent mixture.

-

Employ slow evaporation of the solvent at room temperature in a loosely capped vial.

-

Alternatively, use the vapor diffusion method by placing the solution in an open vial inside a larger sealed container with a more volatile anti-solvent.

-

Monitor for the formation of single, well-defined crystals over several days to weeks.

-

-

Crystal Mounting and Data Collection:

-

Data Processing and Structure Solution:

-

The collected diffraction intensities are processed to correct for experimental factors.

-

The structure is solved using direct methods or Patterson techniques to obtain an initial electron density map.

-

The atomic positions are refined against the experimental data to yield the final crystal structure.

-

Anticipated Structural Features and the Role of Halogen Bonding

Based on the analysis of analogous structures, such as 5-bromo-2-fluoronicotinic acid monohydrate, we can anticipate key structural features for this compound. The pyridine ring is expected to be nearly planar. The carboxylic acid group may be twisted out of the plane of the pyridine ring.

A significant aspect of the crystal packing of halogenated organic molecules is the presence of halogen bonds.[7] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of these interactions generally follows the trend I > Br > Cl > F.[8] In the crystal lattice of this compound, we can anticipate the formation of Br···N or Br···O halogen bonds, which can play a crucial role in directing the supramolecular assembly.[9][10] The presence of the electron-withdrawing fluorine atom can enhance the electrophilic character of the bromine atom, potentially leading to stronger halogen bonds.[7]

Part 2: Conformational Analysis in Solution via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[2][6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The Logic of NMR Experiment Selection

A systematic approach to NMR analysis is crucial for unambiguous structure elucidation.

-

¹H NMR: This is the initial and most informative experiment, revealing the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin splitting patterns which indicate neighboring protons.[2]

-

¹³C NMR: This experiment provides information on the number and chemical environment of the carbon atoms.[2]

-

DEPT (Distortionless Enhancement by Polarization Transfer): These experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.[2]

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals through-space correlations between protons that are close to each other, providing information about the molecule's conformation and stereochemistry.

Experimental Protocol: NMR Structural Elucidation

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Acquire DEPT-135, DEPT-90, and DEPT-45 spectra.

-

-

2D NMR Acquisition:

-

Acquire a COSY spectrum to establish H-H connectivities.

-

Acquire an HSQC spectrum to assign protonated carbons.

-

Acquire an HMBC spectrum to establish long-range H-C connectivities and piece together the molecular framework.

-

Acquire a NOESY spectrum to investigate through-space interactions and determine the preferred conformation.

-

Predicted NMR Spectral Features

For this compound, the ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups. The ¹³C NMR spectrum will display six distinct signals for the pyridine and carboxylic acid carbons. The ¹⁹F NMR spectrum would show a single resonance, and its coupling to the neighboring proton would provide valuable conformational information.

The conformational preference of the carboxylic acid group relative to the pyridine ring can be investigated using NOESY. For instance, a NOE between the carboxylic acid proton and a proton on the pyridine ring would indicate a specific spatial arrangement.

Part 3: Computational Modeling of Conformational Landscape

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful complementary tool to experimental methods for studying the conformational preferences of molecules.[11] DFT calculations can provide accurate estimations of the relative energies of different conformers, rotational barriers, and geometric parameters.

Rationale for Computational Approach

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities.[12] For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring. Different orientations of the carboxylic acid group can lead to different intramolecular interactions and overall molecular dipole moments, which can influence its biological activity and physical properties.

Protocol for DFT-Based Conformational Analysis

-

Initial Conformer Generation:

-

Build the 3D structure of this compound using a molecular modeling software.

-

Perform a systematic conformational search by rotating the dihedral angle of the C-C bond connecting the carboxylic acid to the pyridine ring in small increments (e.g., 10-15 degrees).

-

-

Geometry Optimization and Frequency Calculations:

-

For each generated conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP).[11]

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

-

Analysis of Results:

-

Compare the relative Gibbs free energies of the different conformers to determine their populations at a given temperature using the Boltzmann distribution.

-

Analyze the geometric parameters (bond lengths, angles, dihedral angles) and intramolecular interactions (e.g., hydrogen bonds, steric clashes) of the low-energy conformers.

-

Predicted Conformational Preferences

The conformational preference of the carboxylic acid group in this compound will be governed by a delicate balance of steric and electronic effects. It is likely that the molecule will adopt a conformation where the carboxylic acid group is nearly coplanar with the pyridine ring to maximize π-conjugation. However, steric hindrance between the carboxylic acid's oxygen atoms and the adjacent bromine atom or ring proton could lead to a twisted conformation. The presence of an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is also a possibility, which would significantly stabilize a specific planar conformer. DFT calculations can quantify the energetic contributions of these competing factors.[13]

Visualization of Key Workflows and Concepts

Experimental Workflow for Structural Elucidation

Caption: A comprehensive workflow for the structural and conformational analysis of this compound.

Interplay of Non-Covalent Interactions

Caption: The influence of non-covalent interactions on the structure and properties of this compound.

Conclusion and Implications for Drug Development

A comprehensive understanding of the structural and conformational properties of this compound is fundamental to its effective utilization in drug discovery. The interplay of its functional groups, governed by both covalent geometry and a network of non-covalent interactions, dictates its three-dimensional shape and how it interacts with biological macromolecules. The methodologies outlined in this guide—X-ray crystallography, multi-dimensional NMR spectroscopy, and DFT calculations—provide a powerful, synergistic toolkit for elucidating these critical features.

The insights gained from such analyses are not merely academic. They provide a rational basis for:

-

Structure-Based Drug Design: A detailed 3D structure can inform the design of more potent and selective analogues.

-

Improving Physicochemical Properties: Understanding crystal packing can aid in the development of stable, crystalline forms with desirable properties for formulation.

-

Predicting and Interpreting Biological Data: Conformational analysis helps in understanding the bioactive conformation and interpreting SAR data.

By applying these rigorous analytical and computational approaches, researchers can unlock the full potential of this compound as a key building block for the next generation of innovative therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. eas.org [eas.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. benchchem.com [benchchem.com]

- 7. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. researchgate.net [researchgate.net]

The Synthetic Chemist's Guide to Substituted Nicotinic Acids: Strategies, Mechanisms, and Modern Methodologies

Abstract

Substituted nicotinic acids and their derivatives are foundational scaffolds in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic synthesis of these vital heterocycles is a subject of continuous innovation, balancing the classical tenets of pyridine ring construction with the precision of modern cross-coupling and functionalization techniques. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to substituted nicotinic acids. We will move beyond a simple recitation of reactions to explore the underlying mechanistic principles that govern these transformations, offering field-proven insights into why specific methodologies are chosen. This guide is structured to provide both a conceptual framework and practical, actionable protocols for the synthesis of this critical class of molecules. We will dissect two primary approaches: the de novo construction of the pyridine ring and the late-stage functionalization of a pre-existing nicotinic acid core, offering a comparative analysis to guide the synthetic chemist in navigating this complex and rewarding area of research.

Introduction: The Enduring Importance of the Nicotinic Acid Scaffold

The pyridine ring, particularly when functionalized as nicotinic acid (Pyridine-3-carboxylic acid), is a privileged structure in drug discovery. Its presence in a vast array of biologically active compounds, from anticancer agents to cardiovascular drugs, underscores its importance.[1][2] The nitrogen atom imparts unique electronic properties, influencing the molecule's reactivity, solubility, and ability to interact with biological targets.[3] Consequently, the ability to strategically introduce a variety of substituents onto the nicotinic acid framework is paramount for the generation of diverse molecular libraries for screening and lead optimization.

The synthetic approaches to substituted nicotinic acids can be broadly categorized into two distinct strategies, each with its own set of advantages and limitations:

-

De Novo Synthesis (Ring Construction): These methods build the pyridine ring from acyclic precursors. They are particularly powerful for creating complex, polysubstituted nicotinic acid cores in a convergent manner.

This guide will explore the most robust and widely employed methods within each category, providing detailed protocols and a comparative analysis to inform your synthetic planning.

De Novo Synthesis: Building the Pyridine Core from the Ground Up

Constructing the pyridine ring from acyclic precursors offers a powerful and convergent approach to complex nicotinic acid derivatives. These methods allow for the strategic placement of multiple substituents in a single, well-defined sequence.

The Bohlmann-Rahtz Pyridine Synthesis

First reported in 1957, the Bohlmann-Rahtz synthesis is an efficient method for generating 2,3,6-trisubstituted pyridines.[4][5] The reaction proceeds in two main stages: a condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[4]

Causality and Mechanistic Insight: The elegance of the Bohlmann-Rahtz synthesis lies in its use of an ynone, which obviates the need for a separate oxidation step to achieve the aromatic pyridine ring, a common requirement in related syntheses like the Hantzsch reaction.[5] The initial step is a Michael addition of the enamine to the ethynylketone. The resulting aminodiene intermediate must then undergo E/Z isomerization to adopt the correct conformation for the subsequent 6-π electrocyclization and dehydration.[5] The high temperatures often required for the classical Bohlmann-Rahtz are necessary to overcome the energy barrier for this isomerization and cyclization.[5] Modern modifications, however, have introduced acid catalysis (e.g., acetic acid, Lewis acids) to promote both the initial conjugate addition and the cyclodehydration at significantly lower temperatures, enabling a more facile one-pot procedure.[4][5]

Workflow: One-Pot Bohlmann-Rahtz Synthesis

Caption: Workflow for a one-pot acid-catalyzed Bohlmann-Rahtz synthesis.

Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethylnicotinate

-

Materials: Ethyl acetoacetate (1.0 equiv), ammonium acetate (1.5 equiv), but-3-yn-2-one (1.2 equiv), acetic acid, toluene.

-

Procedure:

-

To a round-bottom flask charged with toluene (5 volumes), add ethyl acetoacetate (1.0 equiv) and ammonium acetate (1.5 equiv).

-

Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water and drive the in-situ formation of the enamine (ethyl 3-aminocrotonate). Monitor by TLC.

-

Once enamine formation is complete, cool the reaction mixture to room temperature.

-

Add but-3-yn-2-one (1.2 equiv) and acetic acid (1 volume).

-

Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2,6-dimethylnicotinate.

-

The Gould-Jacobs Reaction

A cornerstone for the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction can be adapted to produce certain substituted nicotinic acids by using appropriate amino-acrylate precursors.[6] The classical approach involves the condensation of an aniline (or aminopyridine derivative) with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[6][7]

Causality and Mechanistic Insight: The reaction begins with a nucleophilic attack of the amine onto the electron-deficient double bond of the malonate derivative, followed by the elimination of an alcohol to form a stable intermediate.[6] The critical and often rate-limiting step is the thermal 6-electron electrocyclization, which typically requires temperatures exceeding 250 °C.[7] This high energy barrier is a significant drawback, potentially leading to decomposition. The causality for this high temperature requirement is the need to overcome the activation energy for the intramolecular cyclization. Modern advancements, particularly the use of microwave irradiation, have revolutionized this reaction by providing rapid, localized heating that dramatically shortens reaction times and often improves yields by minimizing thermal degradation.[7][8]

Workflow: Microwave-Assisted Gould-Jacobs Synthesis

Caption: Workflow for a microwave-assisted Gould-Jacobs reaction.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [7]

-

Materials: Aniline (2.0 mmol), diethyl ethoxymethylenemalonate (DEEM, 6.0 mmol), microwave vial (2-5 mL), microwave synthesis system, ice-cold acetonitrile.

-

Procedure:

-

In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both reagent and solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to 300 °C and hold for 5 minutes. Monitor the internal pressure, which may reach up to 24 bar.

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

-

Dry the resulting solid under vacuum. The product is typically of high purity (>95%).

-

Cycloaddition Approaches: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

Cycloaddition reactions provide a powerful and atom-economical route to construct the pyridine ring.[9] Among these, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is particularly effective.[9] This strategy involves the reaction of an electron-deficient diene (an azadiene, such as a 1,2,4-triazine) with an electron-rich dienophile (such as an enamine or ynamine).[10][11]

Causality and Mechanistic Insight: Unlike a normal Diels-Alder reaction, the IEDDA reaction is governed by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-deficient diene.[10] The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule (like N₂) to afford the aromatic pyridine ring.[9] This spontaneous aromatization is a key advantage of the method. The choice of the azadiene and dienophile allows for precise control over the substitution pattern of the resulting nicotinic acid derivative.

Table 1: Comparison of De Novo Synthesis Strategies

| Method | Key Transformation | Typical Substitutions Achieved | Advantages | Limitations |

| Bohlmann-Rahtz | Condensation & Cyclodehydration | 2,3,6-Trisubstituted | High convergence; builds complex cores, often in one pot.[12] | Can require high temperatures; limited to specific substitution patterns.[4] |

| Gould-Jacobs | Condensation & Thermal Cyclization | 4-Hydroxy derivatives | Well-established; modern microwave protocols are very efficient.[7] | Classically requires very high temperatures; primarily yields 4-hydroxy derivatives.[7] |

| IEDDA Reaction | [4+2] Cycloaddition-Retro-Diels-Alder | Highly variable; excellent regiocontrol | Mild reaction conditions; high atom economy; predictable regioselectivity.[10][11] | Availability of substituted azadiene precursors can be a limitation.[9] |

Core Functionalization: Modifying the Pre-Existing Ring

For many applications, it is more efficient to start with a commercially available, simple nicotinic acid derivative and introduce functionality in later steps. Modern palladium-catalyzed cross-coupling reactions and directed metalation strategies have become indispensable tools for this approach.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[13][14] It involves the palladium-catalyzed coupling of an organoboron species (boronic acid or ester) with an organic halide or triflate.[14]

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the halonicotinate.[15] This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst.[15] The choice of ligand on the palladium catalyst is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition and reductive elimination steps, especially with less reactive chloro- or bromopyridines.[16]

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-chloronicotinate with Phenylboronic Acid [13]

-

Materials: Ethyl 2-chloronicotinate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), potassium phosphate (K₃PO₄, 2.0 equiv), 1,4-dioxane.

-

Procedure:

-

To an oven-dried Schlenk tube, add ethyl 2-chloronicotinate, phenylboronic acid, and K₃PO₄.

-

Evacuate and backfill the tube with argon (repeat 3 times).

-

Add Pd₂(dba)₃ and SPhos under a positive pressure of argon.

-

Add degassed 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield ethyl 2-phenylnicotinate.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[17][18] This reaction has largely replaced harsher classical methods and is invaluable for synthesizing aminonicotinic acid derivatives.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[17] Key steps include oxidative addition of the palladium catalyst to the halonicotinate, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[18] The use of a strong, non-nucleophilic bulky base (e.g., sodium tert-butoxide) is crucial for the deprotonation step. The ligand choice is again critical, with bulky, electron-rich phosphines being essential to promote the key reductive elimination step and prevent catalyst decomposition.[19]

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 2-chloronicotinate with Aniline [19]

-

Materials: Ethyl 2-chloronicotinate (1.0 equiv), aniline (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), sodium tert-butoxide (NaOtBu, 1.4 equiv), toluene.

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu.

-

Add toluene, followed by ethyl 2-chloronicotinate and aniline.

-

Seal the tube and heat the mixture in an oil bath at 100 °C for 16-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford ethyl 2-anilinonicotinate.

-

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for functionalizing aromatic rings.[20] It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a potent nucleophilic aryllithium species that can be trapped with an electrophile.[20]

Causality and Mechanistic Insight: The DMG, which contains a heteroatom (e.g., the amide in N,N-diethylnicotinamide), acts as a Lewis base to coordinate the Lewis acidic lithium from the organolithium reagent.[3] This coordination brings the base into close proximity to one of the ortho protons, dramatically increasing its kinetic acidity and ensuring deprotonation occurs exclusively at that site.[21] This "complex-induced proximity effect" is the source of the reaction's exquisite regioselectivity, providing access to substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution.

Workflow: Directed ortho-Metalation

Caption: General workflow for a Directed ortho-Metalation (DoM) reaction.

Table 2: Comparison of Core Functionalization Strategies

| Method | Key Transformation | Typical Substitutions Achieved | Advantages | Limitations |

| Suzuki-Miyaura | C-C Bond Formation | Aryl, heteroaryl, vinyl, alkyl groups | Excellent functional group tolerance; mild conditions; wide availability of boronic acids.[16] | Requires a halogenated precursor; potential for catalyst poisoning by pyridine nitrogen.[13] |

| Buchwald-Hartwig | C-N Bond Formation | Primary and secondary amines (aryl and alkyl) | Broad substrate scope; high functional group tolerance.[17] | Requires a halogenated precursor; can be sensitive to air and moisture.[18] |

| Directed ortho-Metalation | C-H Functionalization | Various electrophiles (C, Si, S, etc.) | Superb regioselectivity; functionalizes C-H bonds directly.[20] | Requires a directing group; cryogenic temperatures and strong bases needed.[21] |

Synthesis of Key Intermediates: Case Studies

The synthesis of specific, highly functionalized nicotinic acids often serves as a starting point for more complex targets. Here, we detail the synthesis of two common and valuable building blocks.

Synthesis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a versatile intermediate, with the chloro-group serving as a handle for nucleophilic aromatic substitution or as a substrate for cross-coupling reactions. A common route begins with the N-oxidation of nicotinic acid, followed by chlorination.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide

-

Materials: Nicotinic acid N-oxide (70 g), phosphorus oxychloride (POCl₃, 300 mL), triethylamine (50 g).

-

Procedure:

-

Suspend nicotinic acid N-oxide (70 g) in POCl₃ (300 mL) in a round-bottom flask.

-

Add triethylamine (50 g) dropwise at room temperature. An exothermic reaction will occur, and the solid should dissolve around 50 °C.

-

Heat the solution in a water bath at 100 °C for 4 hours.

-

Distill off the excess POCl₃ under vacuum.

-

Carefully pour the residue into water, ensuring the temperature remains below 40 °C.

-

Adjust the pH to 2.0-2.5 with a dilute sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-chloronicotinic acid (yield: 65-70%).

-

Synthesis of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid, which exists in equilibrium with its 6-pyridone tautomer, is another important building block. A reliable synthesis starts from coumalic acid.[7]

Experimental Protocol: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid [7]

-

Part A: Methyl Coumalate Synthesis

-

In a 500-mL round-bottom flask, add pulverized coumalic acid (50 g, 0.36 mol) in portions to concentrated sulfuric acid (139 mL), keeping the temperature between 20-30 °C with an ice bath.

-

Add methanol (70 mL) in small portions, maintaining the temperature between 25-35 °C.

-

Heat the mixture on a steam bath for 1 hour, then cool to ~40 °C.

-

Pour the mixture slowly into 800 mL of ice-water.

-

Neutralize with anhydrous sodium carbonate until slightly alkaline.

-

Filter the precipitated methyl coumalate, wash with cold water, and air-dry. (Yield: 32-45%).

-

-

Part B: 6-Hydroxynicotinic Acid Synthesis

-

In a beaker with external cooling, add methyl coumalate (45 g, 0.29 mol) to 14% ammonium hydroxide (117 mL) over 10 minutes, keeping the temperature below 20 °C.

-

Stir for an additional 45 minutes at ~20 °C.

-

Add the resulting ammoniacal solution to a nearly boiling solution of 17% aqueous sodium hydroxide (600 mL).

-

Boil the mixture vigorously for 5 minutes, then cool in an ice bath.

-

Acidify with concentrated hydrochloric acid, keeping the temperature below 30 °C, until strongly acidic.

-

Stir and cool for 1 hour. Collect the yellow, microcrystalline solid by filtration, wash with water, and dry at 80 °C. (Yield: 72-91%).

-

Conclusion and Future Outlook